3-Propoxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of benzoic acid derivatives, including compounds similar to 3-propoxybenzoic acid, involves a variety of chemical reactions and methodologies. A notable example is the synthesis of novel mesogenic benzoic acids, which includes derivatives bearing terminal and lateral groups attached through odd-numbered spacers, indicating the versatility of synthesis approaches for such compounds (Weissflog et al., 1996). Additionally, the synthesis of 2-methyl-2-(3-phenoxybenzoyloxy)propionitrile showcases the reactivity of 3-phenoxybenzoic acid chloride with other reagents, hinting at methods that could be adapted for 3-propoxybenzoic acid synthesis (Popov et al., 2011).
Molecular Structure Analysis
The crystal and molecular structure of derivatives closely related to 3-propoxybenzoic acid, such as 3-(4-cyano-benzyloxycarbonyl)-4-(4-n-octyloxybenzoyloxy)benzoic acid, has been determined by X-ray analysis, revealing intricate details about the molecular arrangement and interactions within the crystal lattice (Weissflog et al., 1996). Such analyses are crucial for understanding the physical properties and potential applications of these compounds.
Chemical Reactions and Properties
Benzoic acid derivatives participate in a wide range of chemical reactions, offering diverse functionalities. The reactivity of such compounds is exemplified by the synthesis of various derivatives through reactions like bromocyclization of 2-alkynylbenzoic acids, demonstrating the potential for functionalization and modification of the benzoic acid core to obtain compounds with desired properties (Zheng et al., 2019).
Scientific Research Applications
Chemical Synthesis and Impurities
- Identification in Proparacaine Hydrochloride Synthesis : 3-Propoxybenzoic acid derivatives, such as 3-amino-4-propoxybenzoic acid, have been identified as process-related impurities in the synthesis of proparacaine hydrochloride, an ester-type local anesthetic used in ophthalmic operations. This highlights the significance of 3-propoxybenzoic acid and its derivatives in the pharmaceutical manufacturing process, particularly in quality control and impurity profiling (Yang et al., 2020).
Corrosion Inhibition
- Use as a Corrosion Inhibitor : Derivatives of 3-propoxybenzoic acid, such as 3-hydroxybenzoic acid, have been studied for their potential as corrosion inhibitors in specific industrial applications. For example, they have been investigated for inhibiting corrosion in AISI 316L stainless steel in acidic environments (Narváez et al., 2005).
Liquid Crystal Research
- Molecular Ordering in Liquid Crystals : Research on para-n-propoxybenzoic acid, a derivative of 3-propoxybenzoic acid, has provided insights into the molecular ordering and behavior of nematic liquid crystals. These studies are essential for understanding the properties and applications of liquid crystals in various technologies (Sanyal et al., 1985).
Analytical Chemistry
- Analytical Method Development : The development of sensitive and accurate analytical methods for detecting 3-propoxybenzoic acid derivatives like 3-phenoxybenzoic acid is crucial in various fields, including environmental and biological monitoring. For example, a fluorescence enzyme immunoassay for detecting 3-phenoxybenzoic acid in urine demonstrates the application of 3-propoxybenzoic acid derivatives in analytical chemistry (Huo et al., 2018).
Environmental and Microbial Degradation
- Microbial Degradation of Derivatives : The study of microbial degradation pathways for 3-propoxybenzoic acid derivatives, like 3-phenoxybenzoic acid, is significant in environmental science. Understanding these pathways helps in assessing the environmental impact and degradation processes of these compounds (Zhao et al., 2019).
Pharmaceutical Applications
- Synthesis of Pharmaceutical Intermediates : The synthesis of derivatives of 3-propoxybenzoic acid, such as 3-aminobenzoic acid, plays a role in the production of pharmaceuticals. These derivatives serve as intermediates in manufacturing various drugs, highlighting their importance in the pharmaceutical industry (Yin Qun, 2010).
Safety And Hazards
properties
IUPAC Name |
3-propoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7H,2,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXUPQVAIFGMPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343038 | |
Record name | 3-propoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propoxybenzoic acid | |
CAS RN |
190965-42-5 | |
Record name | 3-propoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-propoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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